5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5BrN2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the 5-position and a methyl group at the 1-position, along with a nitrile group at the 2-position, makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-methyl-1H-pyrrole-2-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation Reactions: Products include pyrrole-2-carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a pyrazole ring instead of a pyrrole ring.
5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
5-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the combination of its bromine, methyl, and nitrile substituents on the pyrrole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H5BrN2 |
---|---|
Molecular Weight |
185.02 g/mol |
IUPAC Name |
5-bromo-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H5BrN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3 |
InChI Key |
HFWKIZYZXZEQAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1Br)C#N |
Origin of Product |
United States |
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